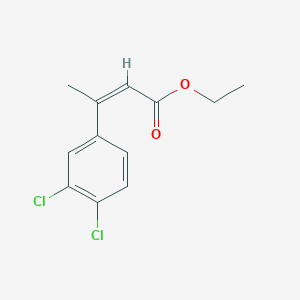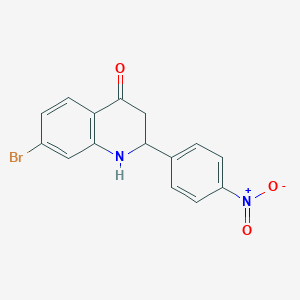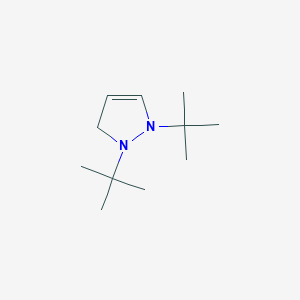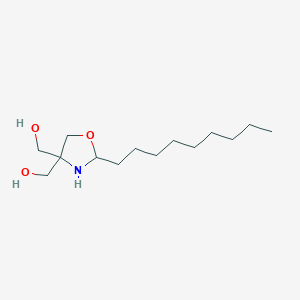
3-Cyano-2-hydroxypropyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-2-hydroxypropyl benzoate is an organic compound with the molecular formula C11H9NO3. It is characterized by the presence of a cyano group (-CN), a hydroxy group (-OH), and a benzoate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-hydroxypropyl benzoate typically involves the esterification of 3-cyano-2-hydroxypropyl alcohol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-2-hydroxypropyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: 3-Cyano-2-oxopropyl benzoate.
Reduction: 3-Amino-2-hydroxypropyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyano-2-hydroxypropyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyano-2-hydroxypropyl benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyano-2-hydroxypropyl acetate
- 3-Cyano-2-hydroxypropyl butyrate
- 3-Cyano-2-hydroxypropyl formate
Uniqueness
3-Cyano-2-hydroxypropyl benzoate is unique due to the presence of the benzoate ester group, which imparts distinct chemical and physical properties compared to other similar compounds. The benzoate group can influence the compound’s reactivity, solubility, and potential biological activity.
Eigenschaften
CAS-Nummer |
649571-23-3 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(3-cyano-2-hydroxypropyl) benzoate |
InChI |
InChI=1S/C11H11NO3/c12-7-6-10(13)8-15-11(14)9-4-2-1-3-5-9/h1-5,10,13H,6,8H2 |
InChI-Schlüssel |
SJPABUZYDQEUHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)

![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)


![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)



![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)

